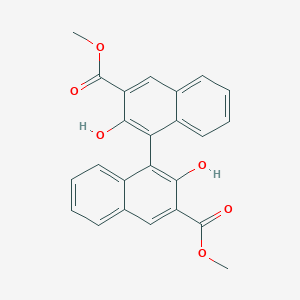
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran (BFPDF) is a synthetic compound that belongs to the family of diphenylfurans. It is a highly potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. BFPDF has gained significant attention in recent years due to its potential applications in the field of cancer research and drug development.
Mechanism Of Action
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran exerts its anti-cancer effects by inhibiting the activity of PKC enzymes, which play a key role in regulating cell growth and survival. PKC enzymes are overexpressed in many types of cancer cells, making them an attractive target for anti-cancer drugs. By inhibiting PKC activity, 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis.
Biochemical And Physiological Effects
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has been shown to have minimal toxicity in healthy cells, with no significant effects on cell viability or proliferation. In cancer cells, however, 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran induces apoptosis and inhibits cell growth and survival. 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has also been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran is its high potency and selectivity for PKC enzymes, which makes it a valuable tool for studying the role of PKC in cancer and other diseases. However, 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran can be difficult to synthesize and is relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran. One area of interest is the development of 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran's anti-cancer effects, which could lead to the identification of new targets for drug development. Additionally, the development of new and more efficient synthesis methods for 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran could make it more accessible for research and drug development.
Synthesis Methods
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with acetophenone to form chalcone, which is then reacted with diphenylacetylene in the presence of a palladium catalyst to form the final product.
Scientific Research Applications
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has been extensively studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has also been found to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells.
properties
CAS RN |
18741-99-6 |
|---|---|
Product Name |
2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran |
Molecular Formula |
C28H18F2O |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-3,5-diphenylfuran |
InChI |
InChI=1S/C28H18F2O/c29-23-15-11-20(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(30)18-14-22)31-27(26)21-9-5-2-6-10-21/h1-18H |
InChI Key |
NUURECWPTJIFLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
synonyms |
2,4-Bis(p-fluorophenyl)-3,5-diphenylfuran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
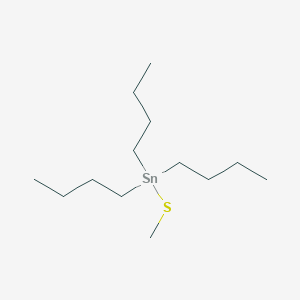
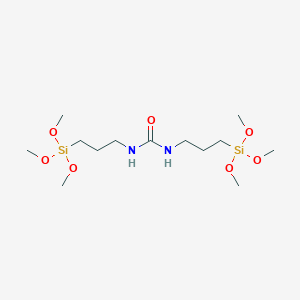
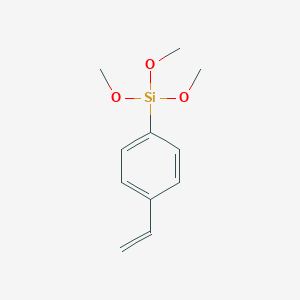
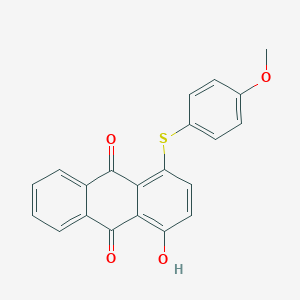
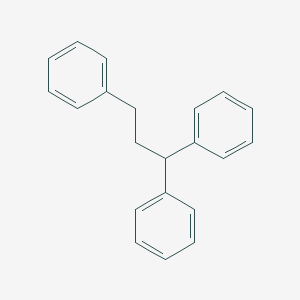
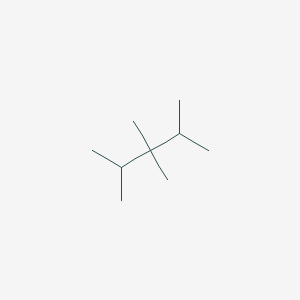
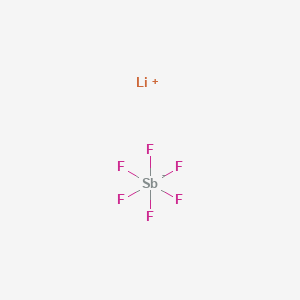
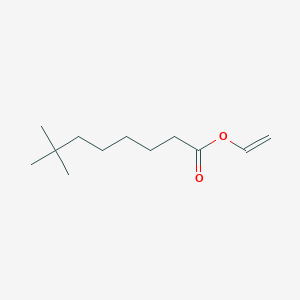
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
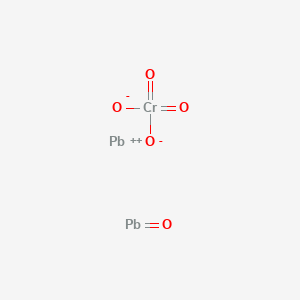
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
